6Z,9Z-hexadecadienoic acid
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Overview
Description
6Z,9Z-hexadecadienoic acid is a long-chain fatty acid with an aliphatic tail containing 16 carbon atoms and two double bonds located at positions 6 and 9. This compound is hydrophobic, practically insoluble in water, and relatively neutral .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6Z,9Z-hexadecadienoic acid can be achieved through various methods. One common approach involves the use of Wittig reactions to introduce the double bonds at specific positions. The reaction typically involves the use of phosphonium ylides and aldehydes under controlled conditions to form the desired diene structure .
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources or chemical synthesis. The extraction process can be complex and requires purification steps to isolate the compound in its pure form. Chemical synthesis, on the other hand, allows for more controlled production and can be scaled up for industrial purposes .
Chemical Reactions Analysis
Types of Reactions
6Z,9Z-hexadecadienoic acid undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The double bonds can be reduced to form saturated fatty acids.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) is commonly employed.
Substitution: Reagents like alcohols and amines are used under acidic or basic conditions to form esters and amides, respectively.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated fatty acids.
Substitution: Esters, amides.
Scientific Research Applications
6Z,9Z-hexadecadienoic acid has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex molecules and as a model compound in studies of fatty acid behavior.
Biology: Studied for its role in cellular processes and as a component of cell membranes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of bio-based materials and as a component in specialty chemicals
Mechanism of Action
The mechanism of action of 6Z,9Z-hexadecadienoic acid involves its interaction with cellular membranes and enzymes. The compound can modulate membrane fluidity and influence the activity of membrane-bound proteins. It may also act as a ligand for specific receptors, triggering signaling pathways that lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
6Z,9Z-octadecadienoic acid: Similar structure but with 18 carbon atoms.
5Z,9Z-hexadecadienoic acid: Double bonds at positions 5 and 9.
5Z,9Z-nonadecadienoic acid: Similar structure but with 19 carbon atoms
Uniqueness
6Z,9Z-hexadecadienoic acid is unique due to its specific double bond positions and chain length, which confer distinct physical and chemical properties. These characteristics make it valuable for specific applications in research and industry .
Properties
CAS No. |
80782-80-5 |
---|---|
Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
(6Z,9Z)-hexadeca-6,9-dienoic acid |
InChI |
InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8,10-11H,2-6,9,12-15H2,1H3,(H,17,18)/b8-7-,11-10- |
InChI Key |
JZJWNDAFHKZSNQ-NQLNTKRDSA-N |
Isomeric SMILES |
CCCCCC/C=C\C/C=C\CCCCC(=O)O |
Canonical SMILES |
CCCCCCC=CCC=CCCCCC(=O)O |
Origin of Product |
United States |
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